

Application Notes and Protocols for Studying the Effects of PDM11 (PDCD11)

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Compound of Interest

Compound Name: PDM11

Cat. No.: B15583796

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Programmed Cell Death 11 (PDCD11), also known as NF-kappa-B-binding protein (NFBP), is a multifunctional protein implicated in several critical cellular processes.^{[1][2]} Initially identified for its role in apoptosis and its interaction with the NF-κB signaling pathway, recent studies have expanded its known functions to include ribosome biogenesis, cell cycle regulation, and the stabilization of oncoproteins like c-MYC.^{[3][4][5]} Elevated expression of PDCD11 has been correlated with poor prognosis in several cancers, including colorectal and breast cancer, making it an attractive target for therapeutic investigation.^{[6][7]}

These application notes provide a guide for selecting appropriate cell lines and experimental protocols to investigate the cellular and molecular effects of targeting PDCD11. The focus is on assays to study its impact on cell viability, apoptosis, and key signaling pathways such as NF-κB and c-MYC.

Note on Nomenclature: The term "**PDM11**" in the query is likely a reference to the protein PDCD11. This document will use PDCD11 to refer to this protein.

Recommended Cell Lines

The choice of cell line is critical for studying the specific functions of PDCD11. Below is a summary of cell lines that have been successfully used in PDCD11 research, categorized by

their common applications.

Cell Line	Cancer Type	Key Characteristics & Common Applications	Reference
RKO	Colorectal Carcinoma	Wild-type p53. Suitable for studying the effects of PDCD11 knockdown on apoptosis, proliferation, and migration.	[6]
MDA-MB-231	Breast Adenocarcinoma	Triple-negative (ER-, PR-, HER2-), mutant p53. Ideal for investigating the role of PDCD11 in p53-mutant cancers and its effect on c-MYC stabilization and cell migration.	[4]
HT-29	Colorectal Adenocarcinoma	Mutant p53. Useful for studying PDCD11's role in c-MYC regulation and cell migration in a p53-mutant background.	[4]
HCT116 (p53+/+ and p53-/-)	Colorectal Carcinoma	Isogenic cell lines with and without functional p53. Excellent for dissecting the p53-dependency of PDCD11's effects on cell cycle and DNA damage response.	[5]

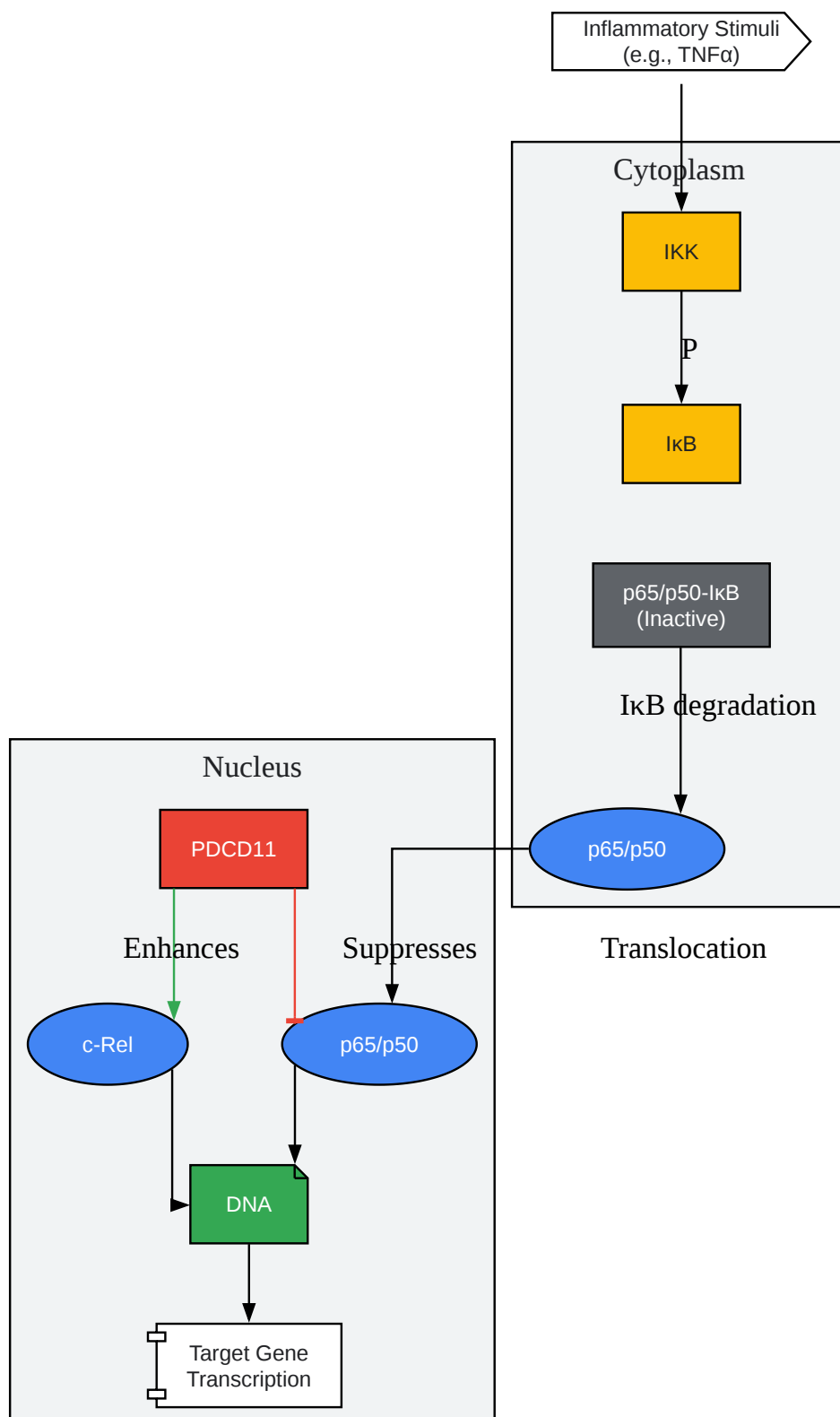
HEK293T	Human Embryonic Kidney	High transfection efficiency. The standard cell line for NF- κ B luciferase reporter assays to quantify the impact of PDCD11 on pathway activation.	[8][9]
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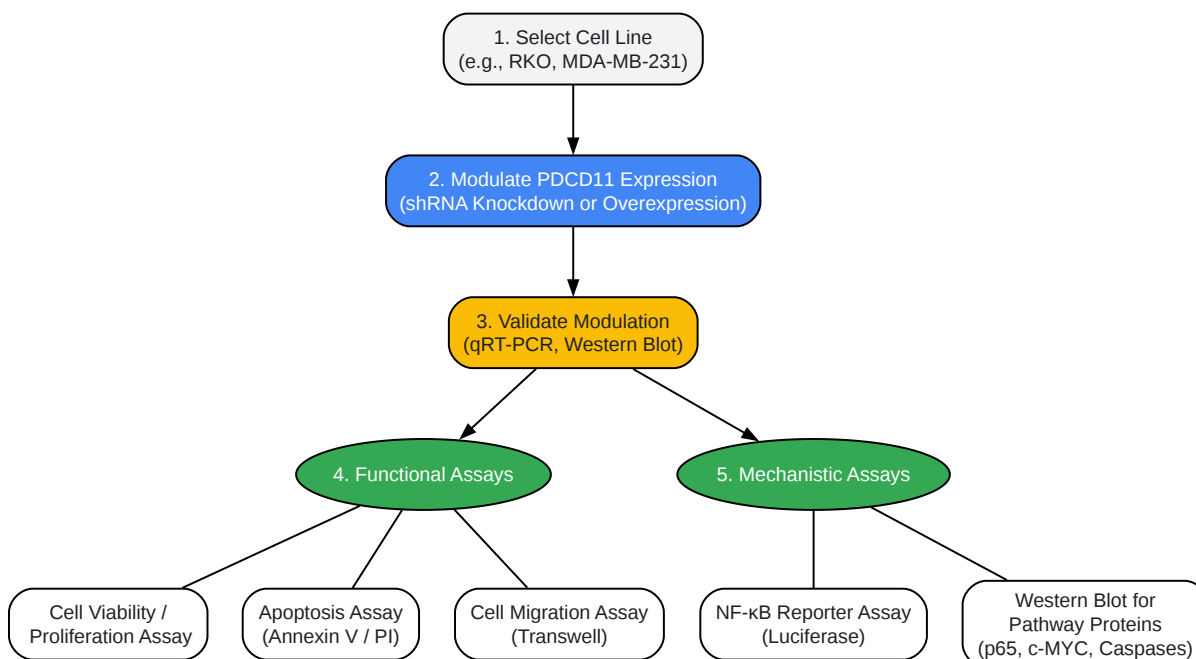
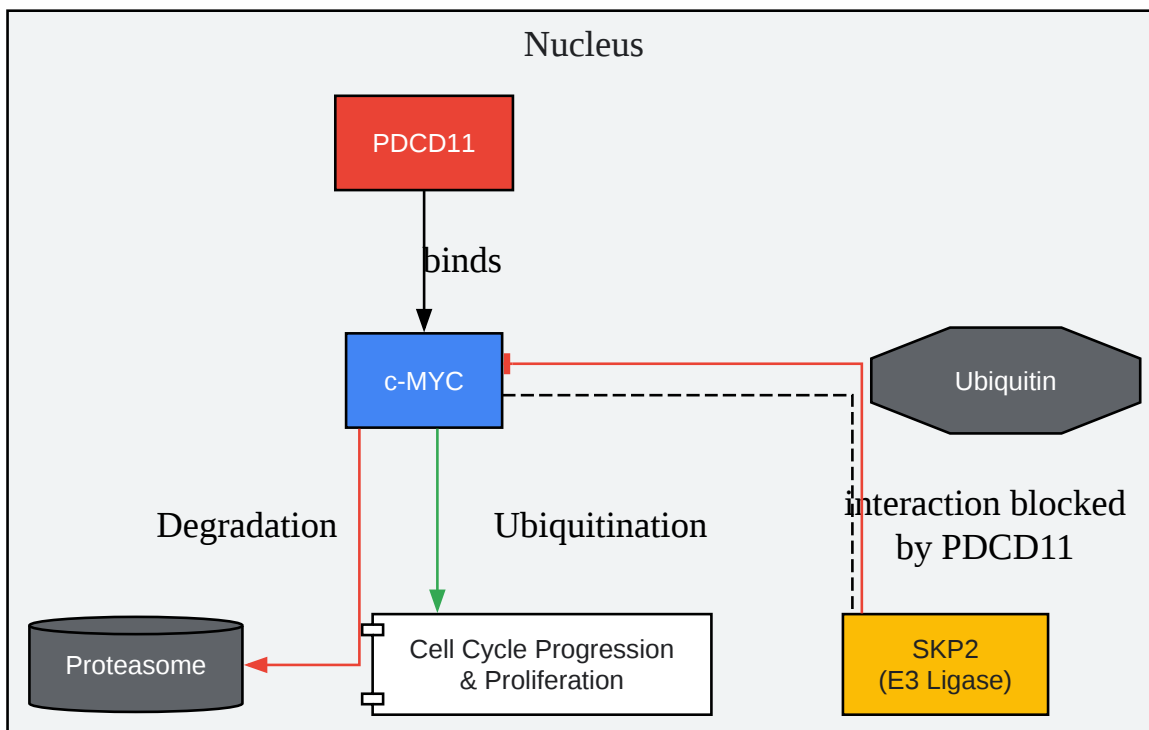
Signaling Pathways Involving PDCD11

PDCD11 is a key player in multiple signaling pathways that are fundamental to cancer progression. Understanding these pathways is crucial for designing experiments and interpreting results.

1. The NF- κ B Signaling Pathway

PDCD11 can directly interact with subunits of the NF- κ B transcription factor, including p65, p50, and c-Rel, although its effects can be complex.[10][11][12] It has been shown to suppress p65-mediated transcription of pro-inflammatory cytokines while enhancing c-Rel-dependent transcription.[11] This dual regulatory role suggests that PDCD11 can fine-tune the inflammatory response and cell survival signals mediated by NF- κ B.





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